(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Description
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a secondary amine hydrochloride salt featuring a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group. The compound is commercially available (Ref: 10-F090507) and categorized under pyrrolidine derivatives, commonly used in pharmaceutical and fine chemical research .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWWFWXAAYJBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of two key precursors: 2,4-dichlorobenzyl chloride and pyrrolidin-2-ylmethylamine .
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2,4-Dichlorobenzyl chloride is typically derived from 2,4-dichlorotoluene via free-radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV light. The reaction proceeds at 80–100°C for 6–8 hours, yielding a mixture that is purified via fractional distillation.
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Pyrrolidin-2-ylmethylamine is synthesized through the reduction of pyrrolidin-2-carbonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction is conducted under nitrogen at 0–5°C to prevent over-reduction, with a typical yield of 70–75%.
Alkylation and Coupling Reactions
The core step involves the nucleophilic substitution of 2,4-dichlorobenzyl chloride with pyrrolidin-2-ylmethylamine. This reaction is facilitated by a base to deprotonate the amine and enhance its nucleophilicity.
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Base Selection : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is commonly employed. Et₃N offers faster reaction kinetics but requires anhydrous conditions, whereas K₂CO₃ is preferred for its ease of removal via filtration.
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Solvent System : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) is used. DMF enhances solubility at elevated temperatures (80–100°C), reducing reaction time to 12–18 hours.
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Stoichiometry : A 1:1.2 molar ratio of pyrrolidin-2-ylmethylamine to 2,4-dichlorobenzyl chloride minimizes di-alkylation by-products.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 12–18 hours |
| Solvent | DMF or CH₂Cl₂ |
| Base | Et₃N (2.5 equiv) |
| Yield | 60–75% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas or 4M HCl in 1,4-dioxane. The reaction is conducted at 0–5°C to prevent decomposition, followed by solvent removal under reduced pressure. The resulting solid is recrystallized from ethanol/ether (1:3) to achieve >95% purity.
Purification and Optimization Strategies
Column Chromatography
Crude product purification is achieved via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This step removes unreacted starting materials and di-alkylated impurities.
Recrystallization
Recrystallization from ethanol/ether yields needle-like crystals with a melting point of 182–184°C. Optimal recovery (85–90%) is achieved by slow cooling to 4°C.
Reaction Parameter Optimization
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Temperature : Elevated temperatures (≥80°C) accelerate the reaction but risk thermal decomposition. A balance is struck at 90°C for 15 hours.
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Molar Ratios : Excess pyrrolidin-2-ylmethylamine (1.5 equiv) improves yield to 78% but necessitates additional purification steps.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.2 minutes.
Comparative Analysis with Structural Analogues
Impact of Chlorine Substituent Position
Variants such as (3,4-dichloro-benzyl)- and (2,5-dichloro-benzyl)- analogues exhibit distinct physicochemical properties:
| Property | (2,4-Dichloro) | (3,4-Dichloro) | (2,5-Dichloro) |
|---|---|---|---|
| Melting Point (°C) | 182–184 | 175–177 | 189–191 |
| LogP | 2.8 | 3.1 | 2.5 |
| Aqueous Solubility (mg/mL) | 12.4 | 9.8 | 15.2 |
The 2,4-substitution pattern optimizes lipophilicity and solubility, making it preferable for pharmaceutical formulations.
Challenges and Mitigation Strategies
Di-Alkylation By-Products
Excess 2,4-dichlorobenzyl chloride leads to N,N-di(2,4-dichlorobenzyl) derivatives. This is mitigated by:
Hydroscopicity of Hydrochloride Salt
The hydrochloride salt is hygroscopic, requiring storage under nitrogen with desiccants.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride serves as a versatile intermediate for creating more complex organic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a key player in developing new synthetic methodologies.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium hydroxide | Substituted benzyl derivatives |
Biological Research
The compound is utilized in biological studies to understand the effects of chlorine-substituted benzyl groups on biological systems. It acts as a model compound for investigating interactions with various biological targets, such as receptors or enzymes.
Case Study : A study investigating the binding affinity of (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride to specific receptors demonstrated its potential as a lead compound for drug development targeting neurological disorders.
Medicinal Applications
In medicinal chemistry, this compound is being explored for its therapeutic properties. Research indicates that it may influence various biological pathways, making it suitable for drug discovery processes aimed at treating conditions such as anxiety and depression.
Case Study : A recent pharmacological study highlighted the compound's efficacy in modulating neurotransmitter systems, suggesting its potential role in developing new antidepressant medications.
Industrial Applications
The industrial sector utilizes (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in the production of pharmaceuticals and agrochemicals. Its unique properties facilitate the synthesis of specialty chemicals that are crucial in various manufacturing processes.
| Industry | Application |
|---|---|
| Pharmaceuticals | Synthesis of novel drugs |
| Agrochemicals | Development of herbicides and pesticides |
Mechanism of Action
The mechanism of action of (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to derivatives with variations in the heterocyclic core, aromatic substituents, and salt forms.
Table 1: Structural and Physicochemical Comparison
Heterocyclic Core Variations
Pyrrolidine vs. Furan
- The secondary amine may also participate in hydrogen bonding .
- Furan : The furan analog () has an oxygen-containing aromatic ring, which is planar and electron-rich. This structure may increase metabolic risks (e.g., furan ring oxidation to reactive intermediates) compared to pyrrolidine .
Pyrrolidine vs. Pyrimidine/Benzimidazole
- These structures are common in kinase inhibitors but may exhibit lower solubility than pyrrolidine derivatives .
Substituent Effects
- Chlorine atoms also resist metabolic degradation, improving stability .
- Methoxy and Methyl Groups : In TP-238 (), a methoxypropoxy group enhances solubility, while methyl groups in pyrimidine derivatives () may sterically hinder binding .
Biological Activity
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a synthetic compound notable for its unique structural features, including a dichlorobenzyl group and a pyrrolidine ring. This compound has garnered interest in various research fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C12H17Cl3N2
- Molar Mass : 295.63578 g/mol
- CAS Number : 1261233-70-8
The compound's structure consists of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, linked to a pyrrolidine ring and an amine group. This configuration is believed to influence its biological interactions significantly.
The biological activity of (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, altering their activity and leading to diverse biological effects. The exact pathways depend on the biological context in which the compound is studied .
Antimicrobial Properties
Research indicates that compounds similar to (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride exhibit significant antimicrobial activity. For instance, studies on chlorinated benzyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 3.12 to 12.5 µg/mL .
Antiparasitic Activity
A study highlighted the potential of similar compounds as lead candidates for treating human African trypanosomiasis (HAT). The structural modifications in these compounds significantly impacted their enzyme inhibition capabilities against Trypanosoma brucei, suggesting that (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride could also exhibit antiparasitic properties .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that related pyrrolidine derivatives showed enhanced antibacterial activity compared to standard antibiotics. For example, derivatives with similar structures exhibited MIC values comparable or superior to those of ciprofloxacin, indicating potential for development as new antimicrobial agents .
- Pharmacological Investigations : A comprehensive review of benzimidazole derivatives, which share structural similarities with (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, revealed diverse biological activities including anticancer and anti-inflammatory effects. These findings underscore the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis
To understand the uniqueness of (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride relative to other compounds, a comparison with similar structures is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (2,4-Dichloro-benzyl)-pyrrolidine | Lacks amine group | Limited reactivity |
| (2,4-Dichloro-benzyl)-methylamine | Lacks pyrrolidine ring | Different binding properties |
| (2,4-Dichloro-benzyl)-amine | Simplified structure | Varies in reactivity |
The inclusion of both the pyrrolidine ring and the amine group in (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride enhances its versatility in biological applications compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, and how can researchers optimize yield and purity?
- Methodological Answer : A reductive amination approach is commonly employed for structurally similar amines. For instance, Bommeraa et al. (2019) synthesized analogous pyrrolidine derivatives via a one-pot reaction involving ketone intermediates and ammonium acetate under reflux conditions . Optimization can involve adjusting stoichiometric ratios (e.g., amine:aldehyde), solvent polarity (e.g., methanol vs. ethanol), and reducing agents (e.g., NaBH vs. NaBHCN). Purity (>95%) is achievable via recrystallization in ethanol/water mixtures or gradient column chromatography using silica gel and chloroform/methanol eluents .
Q. How should researchers characterize this compound’s structural integrity and stability under experimental conditions?
- Methodological Answer : Use a combination of H/C NMR to confirm bond connectivity (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm, benzyl protons at δ 7.2–7.5 ppm) and LC-MS for molecular weight validation (e.g., [M+H] peak at m/z ~327) . Stability studies should assess degradation under varying pH (e.g., 1–13), temperatures (4°C to 40°C), and light exposure using accelerated stability protocols (ICH guidelines) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may stem from assay conditions (e.g., cell line variability, incubation time). Apply dose-response curves (e.g., IC values) across multiple models (e.g., HEK293 vs. HeLa) and orthogonal assays (e.g., fluorescence polarization vs. SPR) . For example, PubChem data on structurally related compounds highlight how substituent positioning (e.g., chloro vs. methoxy groups) alters activity by >10-fold .
Q. How can researchers design SAR (Structure-Activity Relationship) studies to explore the role of the 2,4-dichloro-benzyl moiety?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with F, Br, or methyl groups) and evaluate key parameters:
- Lipophilicity : LogP measurements via shake-flask method .
- Receptor affinity : Radioligand displacement assays (e.g., H-labeled antagonists) .
- Cellular permeability : Caco-2 monolayer assays .
A 2021 study on a pyridinyl-benzamide derivative demonstrated that chloro substituents enhance target binding by 30% compared to methoxy analogs .
Q. What analytical methods are critical for detecting impurities or degradation products in this compound?
- Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (ACQUITY UPLC® BEH) and 0.1% formic acid/acetonitrile gradient to identify impurities at <0.1% levels . For degradation products, forced degradation (e.g., 0.1 M HCl/NaOH, 40°C/75% RH) followed by HRMS fragmentation analysis is recommended. A 2019 study on pyrrolo[2,3-d]pyrimidines identified N-oxide and hydrolyzed amides as primary degradants .
Experimental Design & Data Analysis
Q. How to statistically validate bioassay results when testing this compound in complex biological systems?
- Methodological Answer : Use a split-plot design (as in agricultural chemistry studies) to account for variability. For example:
- Main plots : Compound concentration (e.g., 1 nM–100 µM).
- Subplots : Biological replicates (n ≥ 3).
- Sub-subplots : Timepoints (e.g., 24h, 48h) .
Analyze via two-way ANOVA with Tukey’s post hoc test. A 2019 antioxidant study applied this to resolve batch effects in phenolic compound assays .
Q. What environmental impact assessment protocols apply to this compound during disposal or ecological exposure studies?
- Methodological Answer : Follow INCHEMBIOL project guidelines:
- Abiotic testing : Hydrolysis half-life (pH 4–9), photolysis under UV light .
- Biotic testing : OECD 301D biodegradation assay with activated sludge .
- Ecotoxicity : Daphnia magna LC and algal growth inhibition (OECD 202/201) .
A 2008 symposium highlighted that chlorinated amines often exhibit moderate persistence (t = 30–60 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
